![molecular formula C24H36N2O3 B6081297 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B6081297.png)
1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine
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Overview
Description
1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as ADB-Pinaca, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. ADB-Pinaca is a member of the indazole family of synthetic cannabinoids and has been found in various herbal blends and smoking mixtures.
Mechanism of Action
The mechanism of action of 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves its binding to the CB1 receptor. This binding results in the activation of the receptor and subsequent downstream effects. The activation of the CB1 receptor has been shown to modulate various physiological processes such as pain sensation, appetite, and mood regulation. 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been found to have a high affinity for the CB2 receptor, which is another component of the endocannabinoid system.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine can inhibit the uptake of neurotransmitters such as dopamine and serotonin. 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been found to increase intracellular calcium levels, which can lead to the activation of various signaling pathways. In vivo studies have shown that 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine can induce hypothermia and catalepsy in rats.
Advantages and Limitations for Lab Experiments
1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been found to have high affinity for the CB1 receptor, which makes it a useful tool for exploring the endocannabinoid system. However, 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experimental protocols. 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been found to have a high binding affinity for the CB2 receptor, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One direction is to explore the effects of 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine on the endocannabinoid system in more detail. This could involve studying the downstream signaling pathways activated by 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine and how these pathways affect physiological processes. Another direction is to explore the potential therapeutic applications of 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine. This could involve studying its effects on various disease states such as pain, anxiety, and depression. Finally, future research could focus on developing new synthetic cannabinoids based on the structure of 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine that have improved solubility and selectivity for the CB1 receptor.
Conclusion:
In conclusion, 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been used in scientific research to explore its effects on the endocannabinoid system. The mechanism of action of 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves its binding to the CB1 receptor, which results in the activation of the receptor and subsequent downstream effects. 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several advantages for lab experiments, but also has several limitations. There are several future directions for research on 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine, including exploring its effects on the endocannabinoid system in more detail, exploring its potential therapeutic applications, and developing new synthetic cannabinoids based on its structure.
Synthesis Methods
The synthesis of 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves the reaction of 2,3,4-trimethoxybenzyl chloride with 1-(2-adamantyl)piperazine in the presence of a base. This reaction results in the formation of 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine as a white solid. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been used in scientific research to explore its effects on the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that is involved in various physiological processes such as pain sensation, appetite, and mood regulation. 1-(2-adamantyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to bind to the CB1 receptor, which is a key component of the endocannabinoid system. This binding results in the activation of the CB1 receptor and subsequent downstream effects.
properties
IUPAC Name |
1-(2-adamantyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3/c1-27-21-5-4-18(23(28-2)24(21)29-3)15-25-6-8-26(9-7-25)22-19-11-16-10-17(13-19)14-20(22)12-16/h4-5,16-17,19-20,22H,6-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETRWRFVOTVRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3C4CC5CC(C4)CC3C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
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